![molecular formula C17H26N2O5 B5906077 N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5906077.png)
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide
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Overview
Description
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as OXA-23 inhibitor, is a compound that has been extensively studied for its potential therapeutic applications in treating bacterial infections.
Mechanism of Action
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor works by inhibiting the activity of the N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide enzyme, which is a β-lactamase enzyme that hydrolyzes carbapenem antibiotics, rendering them ineffective. By inhibiting the activity of this enzyme, N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor restores the effectiveness of carbapenem antibiotics against A. baumannii.
Biochemical and Physiological Effects:
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor has been shown to have a low toxicity profile and does not have any significant adverse effects on the physiological functions of the body. However, further studies are needed to fully understand the biochemical and physiological effects of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor in lab experiments include its high specificity and potency against the N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide enzyme, which makes it an ideal tool for studying carbapenem resistance in A. baumannii. However, the limitations of using N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the study of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor, including the development of more potent and specific inhibitors, the investigation of its potential in treating other carbapenem-resistant bacteria, and the exploration of its potential in combination therapy with other antibiotics. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor.
In conclusion, N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor has shown promising results in inhibiting the activity of the N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide enzyme, which is responsible for carbapenem resistance in A. baumannii. Its potential therapeutic applications in treating bacterial infections make it an important area of research. However, further studies are needed to fully understand its biochemical and physiological effects and to explore its potential in combination therapy with other antibiotics.
Synthesis Methods
The synthesis of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor involves a multi-step process that includes the reaction of 3-(1,2-oxazinan-2-yl)propan-1-amine with 3-methoxyphenol, followed by the addition of 2-bromo-1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)ethan-1-one. The final product is obtained through the reaction of the intermediate with propanoic acid.
Scientific Research Applications
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor has been studied for its potential in treating bacterial infections caused by carbapenem-resistant Acinetobacter baumannii, a major public health concern. N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide inhibitor has shown promising results in inhibiting the activity of the N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide enzyme, which is responsible for carbapenem resistance in A. baumannii.
properties
IUPAC Name |
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(oxazinan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-22-15-5-4-6-16(11-15)23-13-14(20)12-18-17(21)7-9-19-8-2-3-10-24-19/h4-6,11,14,20H,2-3,7-10,12-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHXMVDHQPFTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CNC(=O)CCN2CCCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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